molecular formula C6H12N2 B11925141 2-Azaspiro[3.3]heptan-6-amine CAS No. 1374659-05-8

2-Azaspiro[3.3]heptan-6-amine

Cat. No.: B11925141
CAS No.: 1374659-05-8
M. Wt: 112.17 g/mol
InChI Key: LWEPLASGBUWJDR-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptan-6-amine is a spirocyclic amine that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its rigid and sterically constrained framework, which can enhance the selectivity and efficacy of drug molecules. The spirocyclic scaffold provides a distinctive spatial arrangement of functional groups, making it a valuable building block for the design of novel pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.3]heptan-6-amine typically involves the construction of the spirocyclic scaffold through ring-closing reactions. One common method includes the cyclization of 1,3-bis-electrophiles with 1,1-bis-nucleophiles. For example, the reaction of a suitable bis-electrophile with a bis-nucleophile under basic conditions can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.3]heptan-6-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert imines back to amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, and various substituted derivatives of the spirocyclic amine .

Scientific Research Applications

2-Azaspiro[3.3]heptan-6-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules and spirocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is explored for its potential in drug design, particularly in the development of peptidomimetics and other therapeutic agents.

    Industry: The compound finds use in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.3]heptan-6-amine involves its interaction with biological targets such as enzymes and receptors. The rigid spirocyclic structure allows for precise binding to active sites, enhancing the compound’s efficacy and selectivity. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.3]heptane: This compound features an oxygen atom in the spirocyclic ring, providing different chemical properties and reactivity.

    2-Azetidinecarboxylic acid: A smaller ring structure that also exhibits steric constraints but lacks the spirocyclic framework.

    2,4-Methanoproline: Another rigid amino acid with a different ring system

Uniqueness

2-Azaspiro[3.3]heptan-6-amine is unique due to its spirocyclic structure, which imparts rigidity and a distinctive spatial arrangement of functional groups. This uniqueness makes it a valuable scaffold for drug design and other applications where molecular rigidity and precise functional group positioning are advantageous .

Properties

IUPAC Name

2-azaspiro[3.3]heptan-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-5-1-6(2-5)3-8-4-6/h5,8H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEPLASGBUWJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308126
Record name 2-Azaspiro[3.3]heptan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374659-05-8
Record name 2-Azaspiro[3.3]heptan-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374659-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[3.3]heptan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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